2-Cyclopentyl-3-(4-nitrophenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid
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Description
Scientific Research Applications
Anticancer Activity and Antioxidant Properties
Research by Sayed et al. (2021) explored the synthesis of several 5,6,7,8-tetrahydroisoquinolines bearing a 3(4)-nitrophenyl group, which included derivatives similar to the chemical . These compounds were evaluated for their anticancer and antioxidant properties. The study found that these isoquinolines possess significant anticancer and antioxidant activities (Sayed et al., 2021).
Catalytic Reduction of Nitroarenes and Azaaromatic Compounds
Watanabe et al. (1984) discussed the reduction of various nitroarenes, including compounds structurally related to the chemical , using formic acid in the presence of a ruthenium catalyst. This reduction process could be relevant in synthesizing aminoarenes from nitroarenes, including derivatives of tetrahydroisoquinolines (Watanabe et al., 1984).
Stereochemical Studies
Heydenreich et al. (2003) conducted stereochemical studies on 1- and 2-phenyl-substituted 1,3-oxazino[4,3-a]isoquinoline derivatives. This research contributes to the understanding of the stereochemistry of isoquinoline derivatives, which is crucial for their application in various scientific fields, including medicinal chemistry (Heydenreich et al., 2003).
Crystal Structure and Biological Evaluation
A study by Sayed et al. (2022) on similar tetrahydroisoquinolines focused on their synthesis, characterization, crystal structure, and biological evaluation. This research offers insights into the structural and biological aspects of these compounds, including their potential use as anticancer agents (Sayed et al., 2022).
Properties
IUPAC Name |
2-cyclopentyl-3-(4-nitrophenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c24-20-17-8-4-3-7-16(17)18(21(25)26)19(22(20)14-5-1-2-6-14)13-9-11-15(12-10-13)23(27)28/h3-4,7-12,14,18-19H,1-2,5-6H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGQLWSGZYINEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(C(C3=CC=CC=C3C2=O)C(=O)O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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